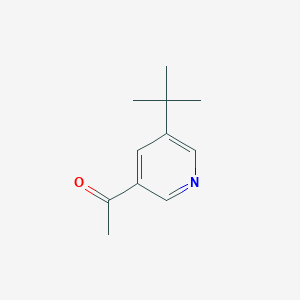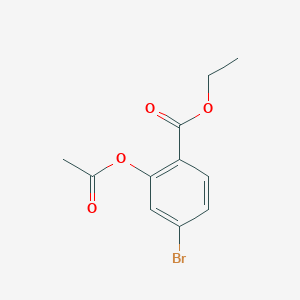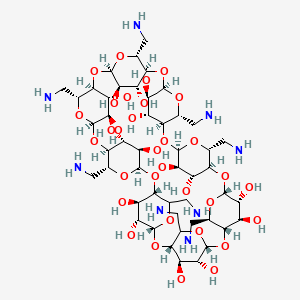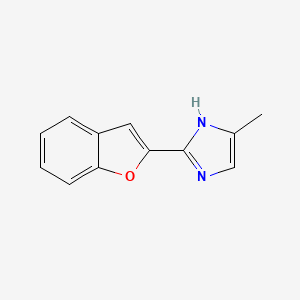
tert-Butyl 3,5-dibromopicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,5-dibromopicolinate: is an organic compound that belongs to the class of picolinates, which are esters of picolinic acid. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the picolinic acid ring and a tert-butyl ester group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dibromopicolinate typically involves the esterification of 3,5-dibromopicolinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3,5-dibromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Oxidation Reactions: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as tert-butyl 3,5-diaminopicolinate or tert-butyl 3,5-dimethoxypicolinate.
Reduction Reactions: tert-Butyl picolinate.
Oxidation Reactions: 3,5-dibromopicolinic acid.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3,5-dibromopicolinate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its brominated structure allows for the investigation of halogen bonding in biological systems.
Medicine: The compound is explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,5-dibromopicolinate involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Halogen Bonding: The bromine atoms in the compound can form halogen bonds with electron-rich sites on proteins or other biomolecules, influencing their structure and function.
Ester Hydrolysis: The ester group can undergo hydrolysis to release picolinic acid, which may have biological activity on its own.
Comparación Con Compuestos Similares
tert-Butyl 3,5-dichloropicolinate: Similar structure but with chlorine atoms instead of bromine.
tert-Butyl 3,5-difluoropicolinate: Similar structure but with fluorine atoms instead of bromine.
tert-Butyl 3,5-diiodopicolinate: Similar structure but with iodine atoms instead of bromine.
Uniqueness: tert-Butyl 3,5-dibromopicolinate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, leading to stronger halogen bonding interactions and different chemical behavior.
Propiedades
Fórmula molecular |
C10H11Br2NO2 |
|---|---|
Peso molecular |
337.01 g/mol |
Nombre IUPAC |
tert-butyl 3,5-dibromopyridine-2-carboxylate |
InChI |
InChI=1S/C10H11Br2NO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3 |
Clave InChI |
LUUDBVZWGDYDGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)




![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)


![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)

![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)
